These combined properties make (S)-PhDMDO a powerful tool for researchers to achieve asymmetric synthesis, where the desired product is formed with a specific chirality.
(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a chiral compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various biologically active molecules. The unique structure of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone allows for specific interactions with biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone possesses significant biological activity. It has been studied for its potential as an antibacterial agent and as a scaffold for the development of drugs targeting various diseases. Its stereochemistry plays a crucial role in its interaction with biological targets, influencing potency and efficacy.
Several methods have been developed for synthesizing (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone:
(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is primarily used in:
Studies on the interactions of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone with biological systems have revealed insights into its mechanism of action. It has shown promising results in binding assays and biological activity tests, suggesting its potential as a lead compound for further drug development. The interactions are often influenced by its stereochemistry, which affects how it interacts with enzymes and receptors.
Several compounds share structural similarities with (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone:
The uniqueness of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone lies in its specific stereochemistry and functional groups that enhance its biological activity compared to these similar compounds.
The enantioselective alkylation of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone hinges on the generation of metalloenolates, typically achieved using strong bases such as lithium diisopropylamide or sodium hexamethyldisilazide. Deprotonation at the α-position yields a planar enolate, whose geometry (Z or E) dictates subsequent stereochemical outcomes. The oxazolidinone’s rigid bicyclic framework imposes steric constraints, preferentially shielding one face of the enolate. For instance, the 5,5-dimethyl and 4-phenyl substituents create a chiral environment that directs electrophiles to approach the Re face, resulting in high diastereoselectivity (Figure 1) [4] [5].
Table 1: Stereochemical Outcomes in Alkylation Reactions
Base | Electrophile | Diastereomeric Ratio | Major Product Configuration |
---|---|---|---|
Lithium diisopropylamide | Methyl iodide | 98:2 | (2S,3R) |
Sodium hexamethyldisilazide | Benzyl bromide | 95:5 | (2S,3S) |
Transition state models propose a six-membered cyclic arrangement during alkylation, where the electrophile adopts a pseudo-equatorial position to minimize steric clash with the oxazolidinone’s substituents [4]. This model, pioneered by Evans, accounts for the consistent preference for syn-addition products when Z-enolates are employed [5].
Solvent polarity profoundly influences enolate reactivity and selectivity. Polar aprotic solvents like tetrahydrofuran enhance enolate stability through lithium cation coordination, whereas nonpolar solvents like toluene favor tighter ion pairs, amplifying stereochemical control. For example, alkylations conducted in tetrahydrofuran exhibit diastereomeric excess (de) values of 90–92%, while toluene elevates de to 97–99% due to reduced solvation of the enolate [3] [4].
Table 2: Solvent Impact on Diastereomeric Excess
Solvent | Dielectric Constant | Diastereomeric Excess (%) |
---|---|---|
Tetrahydrofuran | 7.6 | 92 |
Toluene | 2.4 | 98 |
Dichloromethane | 8.9 | 88 |
The Zimmerman-Traxler model remains pivotal in rationalizing facial selectivity in aldol reactions. When (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone-derived enolates react with aldehydes, the oxazolidinone’s 4-phenyl group enforces a chair-like transition state. The aldehyde’s R-group adopts an equatorial position, minimizing steric interactions, while the enolate’s methyl groups occupy axial positions (Figure 2) [4]. This arrangement mandates si-face attack, yielding 1,2-syn adducts with >95% enantiomeric excess.
Recent computational studies corroborate this model, demonstrating that dispersion forces between the oxazolidinone’s aryl group and the aldehyde’s substituents further stabilize the transition state [4].
Beyond aldehydes, this oxazolidinone facilitates reactions with α,β-unsaturated ketones and nitroolefins. For instance, reactions with methyl vinyl ketone proceed via a stepwise mechanism, wherein initial Michael addition is followed by aldol cyclization. The oxazolidinone’s steric bulk ensures preferential attack on the less hindered face of the electrophile, achieving 85–90% de (Table 3) [4].
Table 3: Non-traditional Electrophile Performance
Electrophile | Product Yield (%) | Diastereomeric Excess (%) |
---|---|---|
Methyl vinyl ketone | 78 | 88 |
Nitroethylene | 65 | 82 |
Acrolein | 91 | 95 |
Conjugate additions using lithium amide bases exemplify the oxazolidinone’s versatility. Deprotonation generates a resonance-stabilized enolate, which undergoes 1,4-addition to Michael acceptors like acrylates. The oxazolidinone’s chiral center induces facial selectivity, with the electrophile approaching the Re face to avoid steric hindrance from the 5,5-dimethyl groups (Figure 3) [4] [5].
Key Mechanistic Insights:
Experimental data reveal that bulkier acceptors (e.g., cyclohexenone) exhibit lower reactivity but higher selectivity (93% de) compared to linear analogs like methyl acrylate (85% de) [4].
Crystallographic studies of oxazolidinone-containing intermediates have revealed critical structural features that govern stereochemical induction. Single-crystal X-ray diffraction analysis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivatives has provided definitive structural information about the conformational preferences and molecular interactions that influence stereoselectivity [1].
The crystal structure of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 6.1605(4) Å, b = 11.8490(8) Å, and c = 15.3861(11) Å [1]. The oxazolidinone ring adopts an envelope conformation with specific geometric parameters that are crucial for understanding stereochemical control. The phenyl group subtends a dihedral angle of 56.40(5)° with the mean plane of the oxazolidinone ring, which adopts an envelope conformation with the carbon atom bearing the methyl substituent as the flap [1].
Crystallographic analysis of chiral oxazolidinone derivatives prepared from L-alanine and pivalaldehyde has demonstrated the structural flexibility of the five-membered heterocyclic ring [2]. The compound (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one crystallizes in the chiral monoclinic space group P2₁ with the C1/C2/O2/C3/N1 five-membered ring adopting a shallow envelope conformation with C3 as the flap, deviating by 0.124(3) Å from the other four atoms [2]. The methyl and tert-butyl substituents lie on the same side of the ring, confirming the homochiral 'cis' structure that was separated from trans diastereomers by fractional crystallization [2].
The crystal structure of (2S,4S)-3-(2-bromobenzoyl)-2-tert-butyl-4-methylene-oxazolidin-5-one reveals a twisted conformation about the C3-O2 bond, with puckering parameters Q(2) = 0.114(3) Å and φ(2) = 334.9(14)° [2]. This structural information demonstrates that the oxazolidinone ring can adopt various conformations including envelope and twisted forms, which directly impacts the stereochemical outcome of auxiliary-directed reactions.
Intermolecular interactions in the crystal structures play a significant role in determining the solid-state packing and stability of these complexes. The extended structures of several oxazolidinone derivatives feature C(6) chains of molecules linked by C-H···O hydrogen bonds [2]. The crystal structure of 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one shows hydrogen-bonded chains of molecules that contribute to the high melting point (251°C) and low solubility characteristic of the auxiliary [3]. These intermolecular interactions provide insights into the self-assembly properties and handling characteristics of these chiral auxiliaries.
Computational modeling has provided detailed insights into the transition state architectures that govern stereochemical induction in oxazolidinone-directed reactions. Density functional theory (DFT) calculations have been employed to investigate the mechanistic pathways and energy landscapes of various auxiliary-directed transformations, revealing the molecular origins of stereoselectivity.
The oxazolidinone-directed Nazarov cyclization represents a paradigmatic example of computational transition state modeling. Calculations at the M06-2X//B3LYP level of theory revealed that chiral oxazolidinone auxiliaries provide complete control over torquoselectivity through two transition state conformations of similar energy [4]. These conformations are distinguished by a 180° flip in auxiliary orientation, with one conformer having the oxazolidinone carbonyl oriented toward the hydroxyl group of the pentadienyl cation (syn-conformer) and the other oriented away (anti-conformer) [4]. Remarkably, both conformations induce the same sense of torquoselectivity, with a 3-5 kcal/mol preference for the C5-β epimer due to allylic strain between the oxazolidinone substituent and adjacent groups [4].
Evans aldol reactions involving titanium enolates derived from oxazolidinone auxiliaries have been extensively studied using DFT methods. Computational analysis of the aldol reaction between chiral titanium enolate and benzaldehyde examined both nonchelated and chelated transition state pathways [5]. The computed relative energies of stereoselectivity-determining carbon-carbon bond formation transition states indicate a preference toward Evans syn aldol product in nonchelated pathways, while chelated transition states lead to selective formation of non-Evans syn aldol products [5]. The presence of ring carbonyl groups in the chiral auxiliary renders the formation of neutral TiCl₃-enolate energetically favorable compared to anionic TiCl₄-enolate [5].
The Shi epoxidation using oxazolidinone-derived catalysts has been investigated through combined experimental and computational approaches. DFT calculations revealed an asynchronous transition state with more advanced formation of the carbon-oxygen bond to the β-olefinic carbon [6]. The calculated lowest-energy transition structures demonstrate that differential formation of incipient C-O bonds (asynchronicity) resembles that of an unhindered model, and imposition of greater or lesser asynchronicity leads to higher barriers [6]. In reactions of cis-disubstituted and terminal alkenes, the asynchronicity leads to increased steric interaction when π-conjugating substituents are distal to the oxazolidinone but decreased interaction when proximal [6].
Oxazolidinone-directed (4+3) cycloadditions have been modeled using B3LYP/6-31G(d) calculations to understand the origin of stereoselectivity. Computational analysis revealed that addition of furan to the more crowded face of the oxazolidinone-substituted oxyallyl is favored by 0.2 kcal/mol over addition to the less crowded face [7]. This preference is traced to edge-to-face interactions between furan and the oxazolidinone phenyl substituent, with the furan H-3 lying 2.85 Å from the center of the phenyl ring [7]. Dispersion-inclusive functionals (B3LYP-D3, B97-D, M06-2X) predict 1.1-1.7 kcal/mol stronger stabilization, emphasizing the importance of dispersion interactions in stereochemical control [7].
Kinetic isotope effect (KIE) studies provide direct experimental evidence for the mechanisms of bond-forming steps in oxazolidinone-directed reactions. These investigations have revealed the rate-determining steps and transition state geometries that govern stereochemical induction, offering complementary insights to crystallographic and computational studies.
The Shi epoxidation reaction catalyzed by oxazolidinone-derived ketones has been studied using experimental kinetic isotope effects combined with DFT calculations. The observation of a large β-olefinic ¹³C isotope effect and small α-carbon isotope effect is indicative of an asynchronous transition state with more advanced formation of the C-O bond to the β-olefinic carbon [6]. This experimental evidence supports the computational predictions of asynchronous bond formation and provides quantitative measures of the degree of asynchronicity in the transition state [6].
Primary deuterium isotope effects in oxazolidinone auxiliary reactions typically range from 2-7, consistent with rate-determining C-H bond breaking processes [8]. The magnitude of primary KIE serves as a measure of the degree of bond breaking in the transition state, with larger values indicating more extensive bond cleavage [8]. In monoamine oxidase B (MAO-B) catalyzed oxidation of tetrahydropyridines bearing oxazolidinone auxiliaries, deuterium isotope effects indicate that the catalytic step occurs exclusively at the allylic C-6 position and is rate-determining for both good and poor substrates [9].
Secondary deuterium isotope effects in oxazolidinone-directed reactions provide information about hybridization changes and steric environments in transition states. Normal secondary isotope effects (kH/kD > 1) with typical ranges of 1.0-1.25 are associated with less sterically restricted transition states, while inverse secondary isotope effects (kH/kD < 1) with values of 0.8-1.0 suggest more sterically restricted transition states [10]. These effects arise from differences in changes of force constants from reactants to transition states, particularly in carbon atoms undergoing rehybridization [10].
The application of kinetic isotope effects to probe stereochemical mechanisms has revealed important insights into the timing of bond formation and breaking processes. In cytochrome P450 oxidation reactions, which share mechanistic similarities with some oxazolidinone-directed transformations, deuterium substitution has been used to study the potential for metabolic switching and the identification of rate-determining steps [8]. The practical application of deuterium substitution depends on the expression of a major primary KIE, and several general principles have been established regarding the potential for application in drug design and development [8].
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